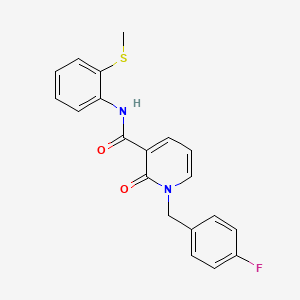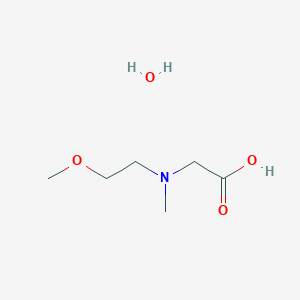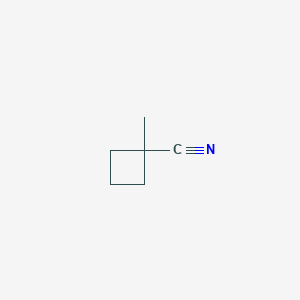![molecular formula C18H12ClF6N3O2 B2548573 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 339016-35-2](/img/structure/B2548573.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a chloro group and a trifluoromethyl group . The molecule also contains an amino group, a cyanomethyl group, and an ethyl benzenecarboxylate group .
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The pyridine ring, as mentioned earlier, is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and one other carbon atom . The chloro group is a chlorine atom bonded to a carbon atom . The cyanomethyl group consists of a carbon atom triple-bonded to a nitrogen atom and single-bonded to another carbon atom . The ethyl benzenecarboxylate group consists of a two-carbon chain (ethyl group) attached to a benzenecarboxylate group, which is a benzene ring attached to a carboxylate group .Scientific Research Applications
Chemical Synthesis and Analytical Applications
The study by Vatankhah and Moini (1994) highlights the use of fluorinated ethylchloroformate derivatives, closely related to the compound , in the formation of n-ethoxycarbonyl amino acid trifluoroethyl esters. These derivatives are significant for their strong peaks in both positive and negative chemical ionization gas chromatography/mass spectrometry, offering enhanced sensitivity and specificity in analytical applications (Vatankhah & Moini, 1994).
Material Science and Metal-Organic Frameworks (MOFs)
Das and Mandal (2018) elaborated on the creation of an amine-functionalized autofluorescent and polar three-dimensional metal organic framework (MOF) using a strategic design involving triazine-based dicarboxylate ligands. This MOF demonstrates selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water, showcasing the compound's potential in creating materials with specific chemical sensing abilities (Das & Mandal, 2018).
Advances in Heterocyclic Chemistry
Further contributions to heterocyclic chemistry are evident in research focusing on the synthesis of new materials and molecules. For example, the work of Il'chenko et al. (1981) on the synthesis of fluorine-containing tetrasubstituted pyrimidines from derivatives similar to the specified compound demonstrates the versatility of these chemicals in creating new heterocyclic compounds with potential pharmaceutical and material science applications (Il'chenko et al., 1981).
properties
IUPAC Name |
[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF6N3O2/c19-14-7-12(18(23,24)25)8-27-15(14)28-9-13(4-5-26)30-16(29)10-2-1-3-11(6-10)17(20,21)22/h1-3,6-8,13H,4,9H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDLLVHBIQYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)






![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)
![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)

![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)

